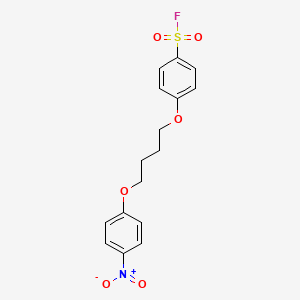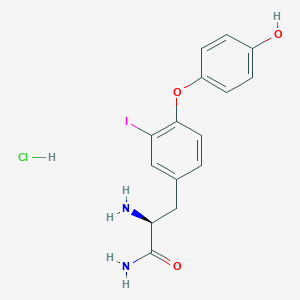
(S)-2-Amino-3-(4-(4-hydroxyphenoxy)-3-iodophenyl)propanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(4-(4-hydroxyphenoxy)-3-iodophenyl)propanamide hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a hydroxyphenoxy group, and an iodophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-(4-hydroxyphenoxy)-3-iodophenyl)propanamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the hydroxyphenoxy intermediate: This step involves the reaction of a phenol derivative with an appropriate halogenated compound under basic conditions to form the hydroxyphenoxy group.
Iodination: The hydroxyphenoxy intermediate is then iodinated using iodine or an iodine-containing reagent under controlled conditions to introduce the iodophenyl group.
Amination: The iodinated intermediate undergoes a reaction with an amine source to introduce the amino group.
Formation of the propanamide: The final step involves the formation of the propanamide group through a condensation reaction with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-(4-(4-hydroxyphenoxy)-3-iodophenyl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyphenoxy group can be oxidized to form quinone-type compounds.
Reduction: The iodophenyl group can be reduced to a phenyl group under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Deiodinated phenyl derivatives.
Substitution: Various substituted amides or thiol derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-3-(4-(4-hydroxyphenoxy)-3-iodophenyl)propanamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(4-(4-hydroxyphenoxy)-3-iodophenyl)propanamide hydrochloride involves its interaction with specific molecular targets. The hydroxyphenoxy group can participate in hydrogen bonding and other interactions with biological molecules, while the iodophenyl group can enhance binding affinity through halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(4-Hydroxyphenoxy)propionic acid: A key intermediate in the synthesis of phenoxypropionic acid herbicides.
4-Propionamidophenol: Known for its use in various chemical syntheses.
Uniqueness
(S)-2-Amino-3-(4-(4-hydroxyphenoxy)-3-iodophenyl)propanamide hydrochloride stands out due to the presence of both the hydroxyphenoxy and iodophenyl groups, which confer unique chemical and biological properties
Propriétés
Formule moléculaire |
C15H16ClIN2O3 |
|---|---|
Poids moléculaire |
434.65 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3-iodophenyl]propanamide;hydrochloride |
InChI |
InChI=1S/C15H15IN2O3.ClH/c16-12-7-9(8-13(17)15(18)20)1-6-14(12)21-11-4-2-10(19)3-5-11;/h1-7,13,19H,8,17H2,(H2,18,20);1H/t13-;/m0./s1 |
Clé InChI |
KIYWQCLIVUIWET-ZOWNYOTGSA-N |
SMILES isomérique |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)C[C@@H](C(=O)N)N)I.Cl |
SMILES canonique |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CC(C(=O)N)N)I.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


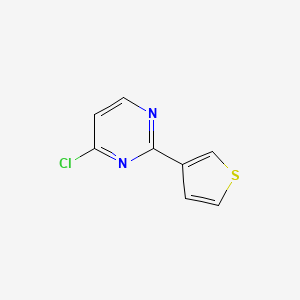
![Isopropyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13353142.png)
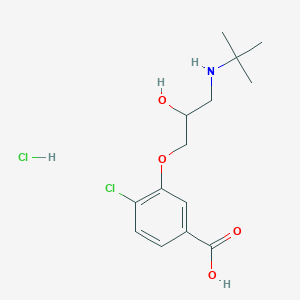
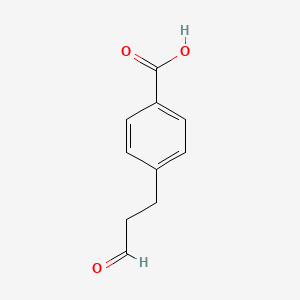
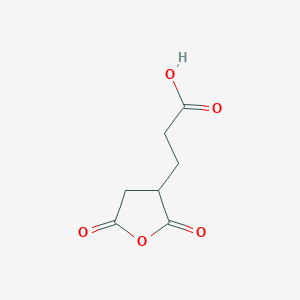
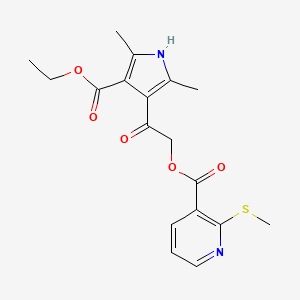
![2',4'-Difluoro-[1,1'-biphenyl]-3,5-diamine](/img/structure/B13353182.png)
![N-((6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B13353184.png)
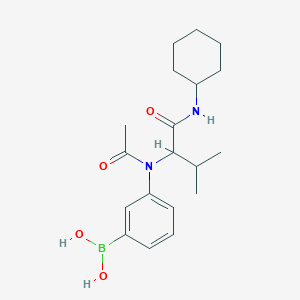
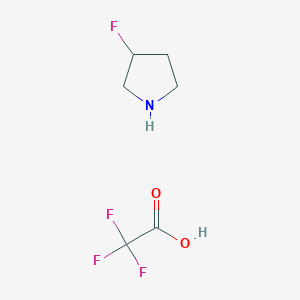
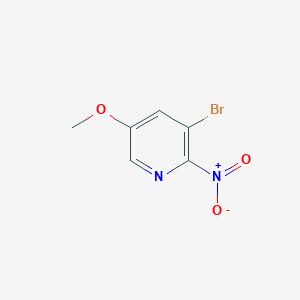
![N-([1,1'-Biphenyl]-2-yl)-2-(methylthio)nicotinamide](/img/structure/B13353202.png)
